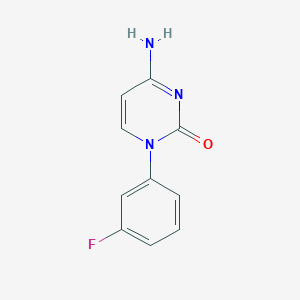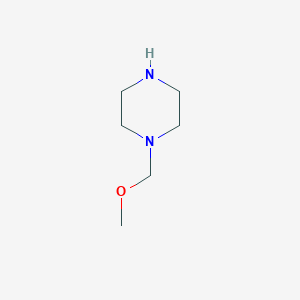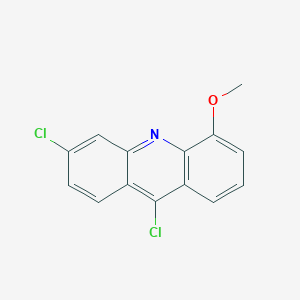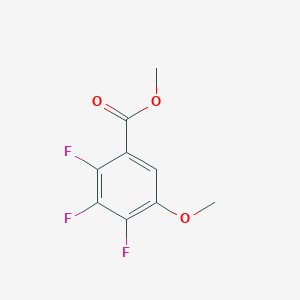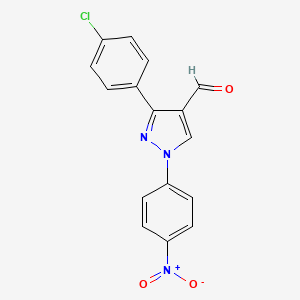
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2',O3)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper is a coordination compound that features copper as the central metal ion coordinated to two ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper typically involves the reaction of copper salts with the appropriate ligands under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal ion.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the copper ion.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of a higher oxidation state copper complex, while substitution reactions can yield new coordination compounds with different ligands.
科学研究应用
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as an antimicrobial agent, given its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving metal ion imbalances.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique structural properties.
作用机制
The mechanism of action of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center plays a crucial role in these interactions, acting as a catalytic site for redox reactions. The ligands also contribute to the compound’s stability and reactivity by providing a suitable coordination environment.
相似化合物的比较
Similar Compounds
- Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)nickel
- Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)zinc
- Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)cobalt
Uniqueness
Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper is unique due to the specific coordination environment provided by the ligands and the central copper ion. This unique structure imparts distinct electronic and catalytic properties, making it particularly effective in certain applications compared to its nickel, zinc, and cobalt analogs.
属性
分子式 |
C40H24CuN2O6 |
|---|---|
分子量 |
692.2 g/mol |
IUPAC 名称 |
copper;3-quinolin-8-yloxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H13NO3.Cu/c2*22-17-12-15-6-2-1-5-14(15)11-16(17)20(23)24-18-9-3-7-13-8-4-10-21-19(13)18;/h2*1-12,22H;/q;;+2/p-2 |
InChI 键 |
ZMNJSONAXGRPFK-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OC3=CC=CC4=C3N=CC=C4)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)OC3=CC=CC4=C3N=CC=C4)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


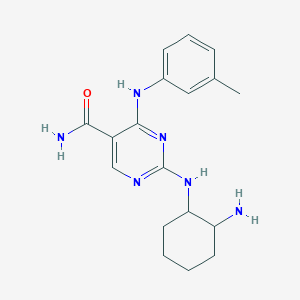
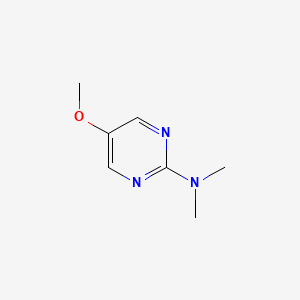
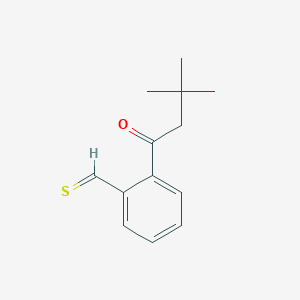


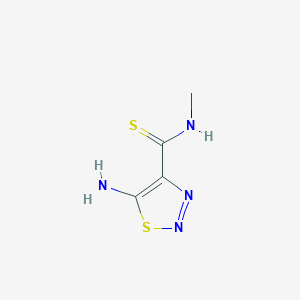
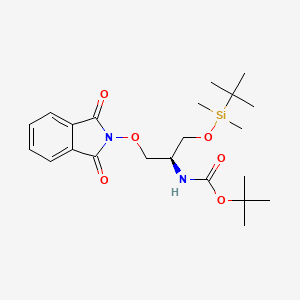

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
